3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;dihydrochloride
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Overview
Description
3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;dihydrochloride is a chemical compound with the molecular formula C10H24Cl2N3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;dihydrochloride typically involves the reaction of 4-methylpiperazine with cyclopentanone, followed by reduction and subsequent conversion to the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated compounds such as bromoalkanes in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can have different functional groups attached to the piperazine ring .
Scientific Research Applications
3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)-4-methylpiperazine: Another piperazine derivative with similar structural features.
3-(4-Methylpiperazin-1-yl)aniline: A compound with a piperazine ring and an aniline group.
Pirenzepine: A muscarinic receptor antagonist with a piperazine moiety
Uniqueness
3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;dihydrochloride is unique due to its cyclopentane ring, which imparts distinct chemical properties compared to other piperazine derivatives. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine; dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and safety profiles based on recent studies.
The compound has the following chemical characteristics:
Property | Details |
---|---|
Chemical Formula | C₁₁H₂₃Cl₂N₃O |
Molecular Weight | 284.23 g/mol |
IUPAC Name | (1-aminocyclopentyl)-(4-methylpiperazin-1-yl)methanone; dihydrochloride |
Appearance | White powder |
Research indicates that 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine; dihydrochloride may exert its effects through various mechanisms, particularly as a histamine H4 receptor antagonist. This receptor is implicated in inflammatory processes and immune responses.
A notable study revealed that related compounds showed significant antagonistic activity against the histamine H4 receptor with a Ki value of 63 nM, indicating a strong binding affinity . Such interactions are crucial for developing treatments for conditions like allergies and chronic inflammatory diseases.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, derivatives containing similar piperazine structures showed IC50 values ranging from 0.23 to 1.15 μM against various cancer types . These findings suggest that the compound may possess anticancer properties.
In Vivo Studies
In vivo evaluations have further supported the therapeutic potential of related compounds. For example, a study involving a carrageenan-induced inflammatory pain model showed that compounds similar to 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine significantly reduced inflammation and pain at doses of 25 mg/kg to 50 mg/kg . The analgesic effects observed indicate its potential utility in pain management therapies.
Case Studies
- Anti-inflammatory Effects : A study investigated the anti-inflammatory properties of a derivative of this compound in an animal model, demonstrating a marked reduction in inflammation markers following treatment. The compound was administered intraperitoneally at varying doses, with optimal efficacy noted at 50 mg/kg .
- Cytotoxicity Against Cancer Cells : Another case involved testing the cytotoxic effects of related piperazine derivatives on human cancer cell lines. Results indicated significant growth inhibition, with IC50 values confirming potent activity against specific cancer types .
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)cyclopentan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3.2ClH/c1-12-4-6-13(7-5-12)10-3-2-9(11)8-10;;/h9-10H,2-8,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZSHJHBKDNXDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCC(C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.